![molecular formula C19H16N2O3 B5561904 N-(2-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5561904.png)
N-(2-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-furamide
Overview
Description
“N-(2-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-furamide” is a complex organic compound. It contains an amide group (-CONH2), a carbonyl group (C=O), and a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide, carbonyl, and furan groups would likely influence its three-dimensional shape .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, thanks to its functional groups. For example, the amide group could participate in hydrolysis or condensation reactions, while the carbonyl group could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by the polar amide and carbonyl groups, while its reactivity would be influenced by these groups as well as the aromatic furan ring .Scientific Research Applications
- The success of SM coupling lies in its mild reaction conditions, functional group tolerance, and environmentally benign organoboron reagents. These reagents rapidly transmetalate with palladium(II) complexes, leading to efficient bond formation .
- Application : Considering the compound’s structure, it’s worth exploring its potential as an antibacterial agent. Modifications to the N’-substituents or 4’-phenyl substituents may enhance its activity .
Suzuki–Miyaura Coupling
Antibacterial Activity
Antitubercular Activity
Mechanism of Action
Target of Action
Similar compounds such as resveratrol analogues have been shown to interact with proteins involved in cell cycle regulation, such asp53 and p21 .
Mode of Action
. This leads to apoptosis, a form of programmed cell death .
Biochemical Pathways
The compound likely affects the p53 signaling pathway , which plays a crucial role in controlling cell cycle progression and apoptosis . Activation of p53 can lead to the upregulation of p21, a cyclin-dependent kinase inhibitor, resulting in cell cycle arrest .
Result of Action
The activation of p53 and p21 by N-[2-[(3-methylphenyl)carbamoyl]phenyl]furan-2-carboxamide likely results in G2/M cell cycle arrest and the induction of apoptosis . This could potentially lead to the death of cancer cells, suggesting a potential application of this compound in cancer therapy .
properties
IUPAC Name |
N-[2-[(3-methylphenyl)carbamoyl]phenyl]furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-13-6-4-7-14(12-13)20-18(22)15-8-2-3-9-16(15)21-19(23)17-10-5-11-24-17/h2-12H,1H3,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVCWJAJRCESTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601330098 | |
Record name | N-[2-[(3-methylphenyl)carbamoyl]phenyl]furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601330098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49732751 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-[(3-methylphenyl)carbamoyl]phenyl]furan-2-carboxamide | |
CAS RN |
329067-80-3 | |
Record name | N-[2-[(3-methylphenyl)carbamoyl]phenyl]furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601330098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.